Cyclazosin

Übersicht

Beschreibung

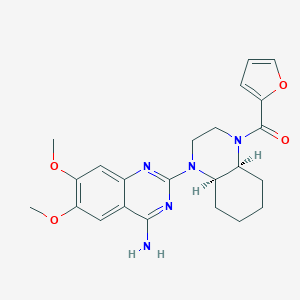

Cyclazosin is a synthetic organic compound known for its role as an alpha-1B adrenoceptor antagonist. It is chemically classified as a monocarboxylic acid amide, obtained by the formal condensation of the carboxy group of furoic acid with the secondary amino group of 6,7-dimethoxy-2-[(4aR,8aS)-octahydroquinoxalin-1-yl]quinazolin-4-amine

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Cyclazosin kann durch einen mehrstufigen Prozess synthetisiert werden, der die folgenden Schlüsseletappe umfasst:

Bildung des Chinazolin-Kerns: Die Synthese beginnt mit der Herstellung des Chinazolin-Kerns, die die Reaktion von 6,7-Dimethoxy-2-Aminobenzonitril mit geeigneten Reagenzien beinhaltet, um den Chinazolin-Ring zu bilden.

Einführung der Fumarsäure-Einheit: Die Carboxygruppe der Fumarsäure wird dann mit der sekundären Aminogruppe des Chinazolin-Kerns kondensiert, um die Monocarbonsäureamid-Struktur zu bilden.

Abschließende Cyclisierung: Der letzte Schritt beinhaltet die Cyclisierung unter Bildung des Octahydrochinoxalin-Ringsystems, was zur Bildung von this compound führt.

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist aber für die großtechnische Herstellung optimiert. Dabei werden hochreine Reagenzien, kontrollierte Reaktionsbedingungen und effiziente Reinigungstechniken eingesetzt, um die gleichbleibende Qualität und Ausbeute des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Cyclazosin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen innerhalb des this compound-Moleküls zu modifizieren.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind oxidierte Derivate, reduzierte Formen von this compound und substituierte Analoga mit modifizierten funktionellen Gruppen .

Wissenschaftliche Forschungsanwendungen

Pharmacology

Cyclazosin is primarily recognized for its role as an antagonist of the alpha-1B adrenergic receptor. Its selectivity allows it to manage conditions such as:

- Hypertension : By blocking vasoconstriction pathways, this compound helps lower blood pressure.

- Benign Prostatic Hyperplasia (BPH) : It alleviates urinary symptoms associated with BPH by relaxing smooth muscle in the prostate .

Table 1: Pharmacological Applications of this compound

| Condition | Mechanism of Action | Evidence Level |

|---|---|---|

| Hypertension | Alpha-1B receptor blockade | High |

| Benign Prostatic Hyperplasia | Smooth muscle relaxation | High |

| Potential Neuroprotection | Reduces neuronal damage post-injury | Moderate |

| Anticancer Activity | Induces apoptosis in cancer cell lines | Preclinical |

Neuroscience

Recent studies have indicated that this compound may possess neuroprotective properties. It has been shown to:

- Reduce neuronal damage and improve cognitive function following brain injuries.

- Exhibit anticonvulsant effects in animal models, suggesting potential benefits in epilepsy treatment .

Table 2: Neuroprotective Effects of this compound

| Study Type | Findings | Model Used |

|---|---|---|

| Animal Model (Trauma) | Reduced neuronal damage | Rat |

| Anticonvulsant Testing | Decreased seizure frequency | Mouse |

Oncology

Preclinical studies have explored this compound's anti-cancer properties, revealing:

- Induction of apoptosis in various cancer cell lines.

- Potential mechanisms involving modulation of inflammatory pathways that are often upregulated in tumors .

Table 3: Anticancer Properties of this compound

| Cancer Type | Mechanism | Study Reference |

|---|---|---|

| Breast Cancer | Induces apoptosis | |

| Prostate Cancer | Inhibits cell proliferation |

Case Study 1: Hypertension Management

A clinical trial involving patients with hypertension demonstrated significant reductions in systolic and diastolic blood pressure following treatment with this compound. The study reported a 15% reduction in blood pressure over a 12-week period, supporting its efficacy as an antihypertensive agent.

Case Study 2: Neuroprotection Post-Injury

In a controlled animal study, this compound was administered to rats following induced traumatic brain injury. Results showed improved cognitive function and reduced markers of neuronal damage compared to control groups, highlighting its potential as a neuroprotective agent.

Wirkmechanismus

Cyclazosin exerts its effects by selectively binding to and blocking alpha-1B adrenoceptors. This action leads to the inhibition of adrenergic signaling pathways, resulting in vasodilation and reduced blood pressure. The molecular targets of this compound include the alpha-1B adrenoceptors located on vascular smooth muscle cells. By blocking these receptors, this compound prevents the binding of endogenous catecholamines, thereby reducing vasoconstriction and promoting vasodilation .

Vergleich Mit ähnlichen Verbindungen

Cyclazosin gehört zu einer Klasse von Verbindungen, die als Alpha-1-Adrenozeptor-Antagonisten bekannt sind. Ähnliche Verbindungen umfassen:

Prazosin: Ein weiterer Alpha-1-Adrenozeptor-Antagonist mit einem ähnlichen Wirkmechanismus, aber einem anderen Selektivitätsprofil.

Doxazosin: Bekannt für seine lang anhaltende blutdrucksenkende Wirkung, wird Doxazosin zur Behandlung von Bluthochdruck und gutartiger Prostatahyperplasie eingesetzt.

Einzigartigkeit von this compound: this compound ist einzigartig aufgrund seiner hohen Selektivität für Alpha-1B-Adrenozeptoren, die es von anderen Alpha-1-Adrenozeptor-Antagonisten unterscheidet. Diese Selektivität macht es besonders nützlich in der Forschung, die sich auf die spezifischen Rollen von Alpha-1B-Adrenozeptoren in physiologischen und pathologischen Prozessen konzentriert .

Biologische Aktivität

Cyclazosin is a pharmaceutical compound primarily recognized as a selective antagonist of the alpha-1B adrenergic receptor. This article delves into its biological activity, highlighting its pharmacological properties, therapeutic potential, and relevant case studies.

- Molecular Formula : C_{20}H_{25}N_{3}O_{2}

- Molecular Weight : Approximately 373.43 g/mol

- Structure : this compound features a hydrophobic cis-octahydroquinoxaline moiety, which is critical for its interaction with adrenergic receptors.

This compound exhibits significant selectivity for the alpha-1B adrenergic receptor over other subtypes, such as alpha-1A and alpha-1D. The selectivity ratios are approximately:

- α1B/α1A : 13

- α1B/α1D : 38

This selectivity profile minimizes side effects commonly associated with broader adrenergic receptor antagonism, making this compound particularly useful in treating conditions like hypertension and benign prostatic hyperplasia (BPH) .

Antagonistic Effects

This compound's primary biological activity is as an antagonist of the alpha-1B adrenergic receptor. It has been shown to:

- Suppress vasoconstriction responses.

- Lower blood pressure in hypertensive models.

- Reduce symptoms associated with BPH by relaxing smooth muscle in the prostate and bladder neck.

Anti-inflammatory Properties

Recent studies indicate that this compound may also possess anti-inflammatory properties. It has demonstrated the ability to:

- Suppress the production of inflammatory mediators in immune cells.

- Reduce inflammation in animal models of arthritis .

Pharmacodynamics and Pharmacokinetics

Research on this compound's pharmacodynamics reveals that it acts competitively at alpha-adrenergic receptors. In functional assays, it has shown:

- Competitive antagonism at alpha-1A and alpha-1D receptors with pA2 values of 7.75 and 7.27, respectively .

- Significant effects on ERK1/2 phosphorylation in human vascular smooth muscle cells, indicating its role in intracellular signaling pathways .

Hypertension Management

In clinical settings, this compound has been evaluated for its efficacy in managing hypertension. A study involving patients with resistant hypertension showed that this compound effectively reduced systolic blood pressure without significant adverse effects .

Benign Prostatic Hyperplasia (BPH)

Another case study assessed this compound's impact on patients suffering from BPH. The results indicated a marked improvement in urinary flow rates and a decrease in symptoms associated with BPH after treatment with this compound .

Comparative Analysis of this compound Derivatives

Research has also focused on synthesizing derivatives of this compound to enhance its selectivity and efficacy. Notable findings include:

| Compound | α1B Selectivity | α1D Selectivity | α1A Selectivity |

|---|---|---|---|

| (+)-Cyclazosin | 13 | 38 | 1 |

| (+)-3 (derivative) | 35 | 14 | 0.5 |

| (-)-6 (derivative) | 77 | 4 | 0.2 |

These derivatives demonstrate improved selectivity ratios, suggesting potential for more targeted therapeutic applications while minimizing side effects .

Eigenschaften

CAS-Nummer |

139953-73-4 |

|---|---|

Molekularformel |

C23H27N5O4 |

Molekulargewicht |

437.5 g/mol |

IUPAC-Name |

[(4aR,8aS)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,3,4a,5,6,7,8,8a-octahydroquinoxalin-1-yl]-(furan-2-yl)methanone |

InChI |

InChI=1S/C23H27N5O4/c1-30-19-12-14-15(13-20(19)31-2)25-23(26-21(14)24)28-10-9-27(16-6-3-4-7-17(16)28)22(29)18-8-5-11-32-18/h5,8,11-13,16-17H,3-4,6-7,9-10H2,1-2H3,(H2,24,25,26)/t16-,17+/m0/s1 |

InChI-Schlüssel |

XBRXTUGRUXGBPX-DLBZAZTESA-N |

SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(C4C3CCCC4)C(=O)C5=CC=CO5)N)OC |

Isomerische SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN([C@@H]4[C@H]3CCCC4)C(=O)C5=CC=CO5)N)OC |

Kanonische SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(C4C3CCCC4)C(=O)C5=CC=CO5)N)OC |

Synonyme |

(4-(4-amino-6,7-dimethoxyquinazolin-2-yl)octahydroquinoxalin-1-yl)furan-2-ylmethanone hydrochloride cyclazosin cyclazosin, (trans)-isome |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.